N-Phenyl-3-biphenylamine
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Overview
Description
N-Phenyl-3-biphenylamine is an organic compound with the molecular formula C18H15N. It belongs to the class of biphenylamines and is known for its significant biological activity, making it a promising candidate for various scientific applications. The compound is also referred to as 3-anilinobiphenyl and is characterized by its yellow to brown to dark green crystalline form .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phenyl-3-biphenylamine can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromobiphenyl with aniline. The reaction typically requires a catalyst such as palladium and is carried out under inert conditions to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar starting materials and catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice .
Chemical Reactions Analysis
Types of Reactions: N-Phenyl-3-biphenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted biphenylamines .
Scientific Research Applications
N-Phenyl-3-biphenylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials, including organic semiconductors.
Biology: The compound’s biological activity makes it useful in the study of biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-Phenyl-3-biphenylamine exerts its effects involves interactions with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- N-Phenyl-4-biphenylamine
- N-Phenyl-2-biphenylamine
- N,3-diphenylaniline
Comparison: N-Phenyl-3-biphenylamine is unique due to its specific substitution pattern on the biphenyl ring, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different properties and applications, making it a valuable compound for targeted research and industrial uses .
Properties
IUPAC Name |
N,3-diphenylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N/c1-3-8-15(9-4-1)16-10-7-13-18(14-16)19-17-11-5-2-6-12-17/h1-14,19H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAYWJUCAONYLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609098 |
Source
|
Record name | N-Phenyl[1,1'-biphenyl]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198275-79-5 |
Source
|
Record name | N-Phenyl[1,1'-biphenyl]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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